alpha-Pyrufuran

Description

Contextualization within Dibenzofuran (B1670420) Chemical Space

Alpha-Pyrufuran belongs to the class of organic compounds known as dibenzofurans. uni.luthegoodscentscompany.comopenaccessjournals.com These compounds are characterized by a molecular structure comprising two benzene (B151609) rings fused to a central furan (B31954) ring. thegoodscentscompany.comopenaccessjournals.comdigital.gov.au The dibenzofuran moiety forms the core of a diverse group of natural products and synthetic compounds, many of which exhibit significant biological activities. researchgate.netnih.gov The distinct arrangement of aromatic rings and the oxygen-containing furan ring contribute to the unique physicochemical and biological properties observed in dibenzofuran derivatives.

Historical Perspective on Alpha-Pyrufuran Discovery and Investigation

The discovery of alpha-Pyrufuran dates back to investigations into plant defense responses. Alpha-Pyrufuran and its related compounds, such as beta-pyrufuran (B1209750) and gamma-pyrufuran, were initially isolated from the wood of perry pear trees (Pyrus communis L.) and European medlar (Mespilus germanica) when these plants were challenged by pathogenic fungi. thegoodscentscompany.comnih.govmetabolomicsworkbench.orgcore.ac.ukbeilstein-journals.org Specifically, Chondrostereum purpureum, the causative agent of silver leaf disease, and Nectria cinnabarina were identified as elicitors for the production of these compounds in host plants. nih.govmetabolomicsworkbench.orgbeilstein-journals.org Early research focused on the isolation, purification, and structural elucidation of these novel compounds using spectroscopic and chemical methods. nih.govuni.lu The total synthesis of alpha- and beta-pyrufuran further confirmed their proposed structures, with alpha-pyrufuran identified as 1,3,4-trimethoxydibenzofuran-2-ol. nih.gov

Foundational Research Hypotheses Pertaining to Alpha-Pyrufuran

The primary foundational research hypothesis driving the investigation of alpha-Pyrufuran was its presumed role as a phytoalexin. Phytoalexins are defined as antimicrobial compounds synthesized de novo by plants in response to microbial infection or stress. core.ac.ukbeilstein-journals.orgscielo.br The hypothesis posited that alpha-Pyrufuran and its derivatives contribute to the plant's innate defense system by inhibiting the growth of invading pathogens. This led to studies designed to evaluate their antifungal and antibacterial activities. researchgate.netmetabolomicsworkbench.orgbeilstein-journals.org Furthermore, given their structural complexity and the context of their induction, researchers hypothesized that these compounds might possess broader biological activities beyond direct antimicrobial effects, potentially influencing other physiological processes or exhibiting therapeutic potential.

Scope and Academic Significance of Alpha-Pyrufuran Studies

The academic significance of alpha-Pyrufuran studies spans several scientific disciplines. In plant pathology and phytochemistry, research on alpha-Pyrufuran contributes to a deeper understanding of plant-pathogen interactions and the biosynthesis of specialized metabolites involved in plant defense. beilstein-journals.orgresearchgate.net The elucidation of its structure and biological function provides valuable insights into the chemical ecology of Pyrus communis and Mespilus germanica. thegoodscentscompany.comnih.govmetabolomicsworkbench.org

Beyond its role in plant defense, the investigation of alpha-Pyrufuran and its derivatives has expanded into human health and metabolomics. For instance, 6-hydroxy-alpha-pyrufuran has been explored for its potential antioxidant, anti-inflammatory, and hepatoprotective properties, showing activity against oxidative stress, microbial infections, and liver diseases in certain models. researchgate.net It has also been identified as a compound capable of inhibiting melanin (B1238610) synthesis, albeit with less potency than some other dibenzofurans. researchgate.net Furthermore, 7-hydroxy-6-methoxy-alpha-pyrufuran has been observed to be significantly decreased in the serum of individuals with insomnia, suggesting a potential link to human metabolic pathways and health conditions. researchgate.net The detection of 6-hydroxy-alpha-pyrufuran and 6-methoxy-alpha-pyrufuran (B1214624) in fruits and medlars also highlights their relevance in food metabolomics as potential biomarkers for consumption. thegoodscentscompany.comopenaccessjournals.comhmdb.cahmdb.ca Continued research aims to fully characterize the biosynthetic pathways of these dibenzofurans and explore their full spectrum of biological activities and potential applications. beilstein-journals.orgresearchgate.net

Detailed Research Findings

Research has provided detailed insights into the chemical properties and biological activities of alpha-Pyrufuran and its related compounds.

Physicochemical Properties of 6-Hydroxy-alpha-Pyrufuran

6-Hydroxy-alpha-pyrufuran, a well-characterized derivative of alpha-pyrufuran, exhibits specific physicochemical properties. Its molecular formula is C15H14O6, and it has a molecular weight of 290.27 g/mol . uni.lu The exact mass is 290.07903816 Da. uni.lu The compound contains 21 heavy atoms and is characterized by 3 rings, all of which are aromatic. uni.lunih.gov It possesses 4 rotatable bonds, 1 hydrogen bond donor, and 6 hydrogen bond acceptors. nih.gov The topological polar surface area (TPSA) for 6-hydroxy-alpha-pyrufuran is 81.3 Ų. uni.lu

Table 1: Physicochemical Properties of 6-Hydroxy-alpha-Pyrufuran

| Property | Value | Unit | Source |

| Molecular Formula | C15H14O6 | - | uni.lu |

| Molecular Weight | 290.27 | g/mol | uni.lu |

| Exact Mass | 290.07903816 | Da | uni.lu |

| Heavy Atoms | 21 | - | uni.lu |

| Rings | 3 | - | nih.gov |

| Aromatic Rings | 3 | - | nih.gov |

| Rotatable Bonds | 4 | - | nih.gov |

| Hydrogen Bond Donors | 1 | - | nih.gov |

| Hydrogen Bond Acceptors | 6 | - | nih.gov |

| Topological Polar Surface Area | 81.3 | Ų | uni.lu |

Antifungal Activity of Alpha-Pyrufuran Derivatives

As phytoalexins, alpha-Pyrufuran and its derivatives demonstrate significant antifungal activity. Studies have shown that 6-hydroxy-, 6-methoxy-, and 7-hydroxy-6-methoxy-alpha-pyrufurans exhibit inhibitory effects against fungi such as Nectria cinnabarina. metabolomicsworkbench.orgbeilstein-journals.org The effective dose 50% (ED50) for these compounds against fungal growth ranges from 12 to 100 ppm, with an average value of 45 ppm. metabolomicsworkbench.orgbeilstein-journals.org This demonstrates their role in plant defense against microbial pathogens.

Table 2: Antifungal Activity of Alpha-Pyrufuran Derivatives

| Compound Class | Target Fungus | ED50 Range (ppm) | Average ED50 (ppm) | Source |

| Alpha-Pyrufuran Derivatives | Nectria cinnabarina | 12–100 | 45 | metabolomicsworkbench.orgbeilstein-journals.org |

Other Biological Activities

Antioxidant and Hepatoprotective Effects: 6-Hydroxy-alpha-pyrufuran has been identified as active against oxidative stress and microbial infections. researchgate.net It has also shown hepatoprotective effects in toxin-induced liver injury models and possesses antioxidant potential. researchgate.net

Melanin Synthesis Inhibition: Research indicates that 6-hydroxy-alpha-pyrufuran can inhibit melanin synthesis, although its potency is comparatively lower than other dibenzofuran compounds. researchgate.net

Metabolomic Relevance: 7-hydroxy-6-methoxy-alpha-pyrufuran was found to be significantly decreased in the serum of insomniacs, highlighting its potential as a biomarker or its involvement in metabolic pathways related to sleep regulation. researchgate.net

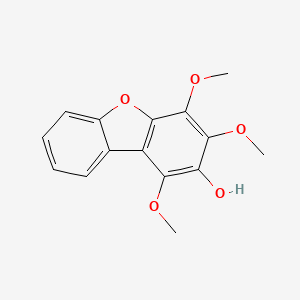

Structure

3D Structure

Properties

CAS No. |

88256-05-7 |

|---|---|

Molecular Formula |

C15H14O5 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

1,3,4-trimethoxydibenzofuran-2-ol |

InChI |

InChI=1S/C15H14O5/c1-17-12-10-8-6-4-5-7-9(8)20-13(10)15(19-3)14(18-2)11(12)16/h4-7,16H,1-3H3 |

InChI Key |

LZNMTWGKSPOPIR-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)OC)O |

Canonical SMILES |

COC1=C(C(=C(C2=C1C3=CC=CC=C3O2)OC)OC)O |

Other CAS No. |

88256-05-7 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies for Alpha Pyrufuran and Its Analogues

Isolation from Fungal Strains

Endophytic fungi, which reside within plant tissues without causing apparent disease, are well-recognized for their capacity to produce a wide array of secondary metabolites. While Aspergillus species are known for their prolific production of diverse secondary metabolites, including various α-pyrone derivatives and meroterpenoids, direct evidence of alpha-Pyrufuran isolation specifically from Aspergillus species is not extensively detailed in the provided literature. However, Aspergillus species, as a general class of fungi, contribute significantly to the discovery of novel natural products.

Endophytic Fungi as Biosynthetic Sources (e.g., Aspergillus species)

Endophytic fungi, such as those belonging to the genus Aspergillus, are significant reservoirs of bioactive secondary metabolites mdpi.comfrontiersin.org. These microorganisms engage in complex symbiotic relationships with their host plants, often leading to the biosynthesis of unique chemical structures. For instance, an endophytic fungal strain, Aspergillus sp. GXNU-Y85, isolated from mangrove plants, has been shown to produce new meroterpenoids and α-pyrone derivatives mdpi.com. Similarly, Aspergillus ochraceopetaliformis, a soil-derived fungus, has yielded a novel α-pyrone-C-lyxofuranoside frontiersin.org. While these examples highlight the biosynthetic capabilities of Aspergillus species in producing diverse α-pyrone compounds, the direct production of alpha-Pyrufuran by Aspergillus is not explicitly reported in the provided search results.

Cultivation and Fermentation Strategies for Metabolite Production

The production of secondary metabolites from fungal strains typically involves optimized cultivation and fermentation strategies. For the endophytic Aspergillus sp. GXNU-Y85, fermentation was conducted for 28 days at 25 °C. The culture medium consisted of 80 mL of water (containing 0.5% sea salt) and 80 g of rice mdpi.com. Other studies on Aspergillus carneus ABRF4 have shown that fungal culture achieved maximum growth and secondary metabolite production in Yeast Extract Sucrose Broth (YESB) medium, incubated at 28°C for 15 days smujo.id. These conditions are designed to maximize the yield of desired metabolites.

Extracellular vs. Intracellular Metabolite Extraction Techniques

Fungal secondary metabolites can accumulate either within the fungal mycelia (intracellular) or be secreted into the culture medium (extracellular). Effective isolation requires appropriate extraction techniques. For Aspergillus sp. GXNU-Y85, the mycelium was collected and initially soaked in methanol (B129727) for two days to obtain a crude extract. This crude extract was then subjected to repeated extraction (three times) using ethyl acetate (B1210297) mdpi.com. This process indicates a focus on intracellular metabolites, followed by solvent partitioning for purification. In other instances, crude extracts derived from both fungal mycelia and culture broths have been utilized, suggesting that some metabolites are extracellular metabolomicsworkbench.org. Techniques like Soxhlet extraction with various solvents (e.g., acetonitrile, ethyl acetate, methanol, chloroform, toluene) are also employed for extracting secondary metabolites from fungal biomass smujo.id. Subsequent purification often involves chromatographic methods such as silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography mdpi.comsmujo.id.

Isolation from Plant Species

Alpha-Pyrufuran and its analogues are well-documented as phytoalexins in members of the Rosaceae family, particularly within the subtribe Malinae (formerly Pyrinae) researchgate.nethmdb.cascispace.comresearchgate.net.

Occurrence in Rosaceae Family Members (e.g., Mespilus germanica, Sorbus domestica, Crataegus pycnoloba)

Alpha-Pyrufuran (CID 159239) and its related dibenzofurans, beta-Pyrufuran (B1209750) (CID 159238) and gamma-Pyrufuran (CID 185310), have been isolated from the wood of Pyrus communis (pear) smujo.idresearchgate.netscispace.comthegoodscentscompany.comnih.govresearchgate.netuni.lu. Beyond these, several hydroxylated and methoxylated analogues are also found in other Rosaceae species. Specifically, 6-hydroxy-alpha-pyrufuran (CID 10424294) has been reported in Mespilus germanica (European medlar) researchgate.netresearchgate.netscione.com. Additionally, 6-methoxy-alpha-pyrufuran (B1214624) (CID 441795) and 7-hydroxy-6-methoxy-alpha-pyrufuran (CID 10403706) are also found in Mespilus germanica researchgate.netscispace.compeerj.com.

Crataegus pycnoloba (Greek hawthorn) is another significant plant source, from which 6-hydroxy-α-pyrufuran (compound 4) has been isolated. While Sorbus domestica (service tree) is known to produce dibenzofurans as phytoalexins and is a member of the Malinae subtribe, the specific isolation of alpha-Pyrufuran itself from Sorbus domestica is not explicitly detailed in the provided search results, though other dibenzofurans and biphenyls are reported researchgate.net.

The distribution of pyrufurans and their analogues across these species is summarized in the table below:

| Compound Name | PubChem CID | Plant Species of Isolation |

| Alpha-Pyrufuran | 159239 | Pyrus communis researchgate.netscispace.comnih.govuni.lu |

| Beta-Pyrufuran | 159238 | Pyrus communis researchgate.netscispace.comthegoodscentscompany.comresearchgate.net |

| Gamma-Pyrufuran | 185310 | Pyrus communis smujo.idresearchgate.netscispace.com |

| 6-Hydroxy-alpha-pyrufuran | 10424294 | Mespilus germanica researchgate.netresearchgate.netscione.com, Crataegus pycnoloba |

| 6-Methoxy-alpha-pyrufuran | 441795 | Mespilus germanica researchgate.netscispace.com |

| 7-hydroxy-6-methoxy-alpha-pyrufuran | 10403706 | Mespilus germanica researchgate.netpeerj.com |

Phytoalexin Induction and Accumulation Dynamics

Alpha-Pyrufuran and its dibenzofuran (B1670420) analogues function as phytoalexins, which are antimicrobial compounds synthesized de novo by plants in response to various stresses, including infection by bacterial and fungal pathogens researchgate.nethmdb.cascispace.comresearchgate.net. Their accumulation is a dynamic process triggered by these elicitors. For instance, in the Malinae subtribe, biphenyls and dibenzofurans are formed as a defense mechanism scispace.com.

Research findings indicate that these inducible defense compounds can also be produced in plant cell suspension cultures when treated with biotic or abiotic elicitors researchgate.nethmdb.ca. This in vitro approach often magnifies the phytoalexin response compared to local infection sites in intact plants, facilitating their study and isolation researchgate.net. The biosynthesis of dibenzofurans is a complex area, with recent studies suggesting sequential rather than parallel biosynthetic pathways for biphenyls and dibenzofurans within the plant researchgate.nethmdb.cascispace.com.

The isolation of these compounds from plant material typically involves initial extraction followed by chromatographic purification. For example, from Crataegus pycnoloba, the aerial parts were exhaustively macerated using ethyl acetate and then a methanol:water mixture. Subsequent purification steps involved Sephadex column chromatography and preparative Thin Layer Chromatography (TLC) to yield compounds like 6-hydroxy-α-pyrufuran.

Specialized Extraction Protocols for Plant Tissues (e.g., Fruit, Bark, Needles)

The extraction of alpha-Pyrufuran and its analogues from plant tissues involves the separation of medicinally active components using selective solvents. This process aims to isolate soluble plant metabolites while leaving behind insoluble cellular material.

Common extraction approaches include:

Maceration: For instance, dried and pulverized aerial parts of Crataegus pycnoloba have been extracted exhaustively by maceration, initially with ethyl acetate (EtOAc) and subsequently with a methanol:water (50:50) mixture. The solvents are then removed under reduced pressure to yield crude extracts.

Solvent Selection: The choice of solvent is critical for efficient extraction, considering factors such as selectivity and solubility. Solvents with polarity values similar to the target compound are generally more effective.

Advanced Extraction Techniques:

Pressurized Liquid Extraction (PLE): This method offers a promising strategy for complete and automated extraction from plant materials, potentially replacing more time-consuming and solvent-intensive methods.

Enzyme-Assisted Extraction (EAE): EAE enhances the permeability of plant cell walls through enzymatic hydrolysis, leading to increased extraction speed and improved yields of intracellular components.

Soxhlet Extraction: This traditional method is also employed for plant extracts, offering advantages such as continuous flow of fresh solvent to the sample and a thermal effect.

Advanced Chromatographic Separation Techniques

Following initial extraction, advanced chromatographic techniques are indispensable for the separation and purification of alpha-Pyrufuran and its analogues from the complex mixtures obtained from plant extracts. These methods exploit differences in chemical properties, such as polarity, size, and affinity, to achieve high purity.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the separation and purification of compounds, capable of yielding high-purity substances. It is particularly effective for isolating natural products like alpha-Pyrufuran.

Key aspects of HPLC applications include:

Modes of Operation: Reverse-phase HPLC (RP-HPLC) is a commonly employed mode, where the stationary phase is less polar than the mobile phase.

Preparative HPLC (Prep-HPLC): For larger-scale purification, preparative HPLC systems use larger columns, increased sample loading volumes, and higher flow rates.

Purity Assessment: HPLC assays can also be used to determine the purity of isolated compounds. nih.gov

Ultrahigh Performance Liquid Chromatography (UPLC): UPLC is a more recent advancement that offers enhanced resolution and speed, often used for quantification.

Column Chromatography (Open, Flash) and Gel Filtration

Column Chromatography (Open, Flash) Column chromatography is a foundational technique in natural product isolation, enabling the separation and purification of individual compounds from intricate mixtures. The principle relies on the differential affinities of compounds for a solid stationary phase (e.g., silica gel or alumina) and a liquid mobile phase.

Open Column Chromatography (OCC): This traditional method is often used in preliminary purification steps.

Flash Chromatography (FC): A faster variant of column chromatography, flash chromatography employs higher pressure to accelerate solvent flow, leading to quicker separations. It is frequently used for purifying residues.

Gel Filtration (Size Exclusion Chromatography) Gel filtration, also known as molecular exclusion chromatography or size exclusion chromatography, separates molecules primarily based on their hydrodynamic volume or size.

Mechanism: The technique utilizes porous beads (e.g., Sephadex) as the stationary phase. Larger molecules are excluded from the pores and pass through the column relatively quickly, while smaller molecules enter the pores, taking a longer, more tortuous path and thus eluting later.

Applications: Gel filtration is effective for removing low molecular weight contaminants, buffer exchange, desalting, and for group separations. It is often employed in the later stages of a purification scheme when the sample can be concentrated to a small volume. For instance, Sephadex G-75 has been used for the purification of alpha-crystallin subunits, and Sephadex LH-20 serves as a stationary phase for size-exclusion chromatography.

Countercurrent Partition Chromatography (CPC) for Complex Mixture Resolution

Countercurrent chromatography (CCC), encompassing techniques such as Centrifugal Partition Chromatography (CPC) and High-Speed Countercurrent Chromatography (HSCCC), is a liquid-liquid partition chromatography method that distinguishes itself by the absence of a solid support for the stationary phase.

Key features and applications of CPC include:

Principle: Separation is based on the differential partitioning of solutes between two immiscible liquid phases. The stationary phase is held in place by centrifugal force within a series of interconnected cells, while the mobile phase flows through it.

Advantages: A significant benefit of CCC is the prevention of irreversible adsorption of compounds onto a solid matrix, which can lead to sample loss in other chromatographic methods. This results in high recoveries.

Complex Mixture Resolution: Fast Centrifugal Partition Chromatography (FCPC), a type of CPC, has been successfully applied to the fractionation of plant extracts, such as those from Crataegus pycnoloba, leading to the isolation of compounds like 6-hydroxy-alpha-pyrufuran.

Versatility: CCC is particularly useful for the separation of polar compounds and can accommodate large sample loadings, making it suitable for preparative-scale isolation (from grams to kilograms).

Compound Names and PubChem CIDs

Biosynthetic Pathways and Enzymatic Mechanisms of Alpha Pyrufuran

Post-Synthetic Modulating Enzymatic Transformations

Hydroxylation and Methoxylation Enzymes

Hydroxylation and methoxylation are critical enzymatic modifications in the biosynthesis of alpha-pyrufuran and its related biphenyl (B1667301)/dibenzofuran (B1670420) phytoalexins, contributing to their structural diversity and biological activity.

Hydroxylation Enzymes: Hydroxylation involves the enzymatic addition of a hydroxyl (-OH) group to an organic compound, typically by inserting an oxygen atom into a C-H bond. researchgate.netuni.lu This process is often catalyzed by a diverse group of enzymes known as hydroxylases. researchgate.netuni.lu Among the most prominent are cytochrome P450 monooxygenases (CYPs), which are known for their ability to catalyze a wide range of oxidative reactions with high regio- and stereo-selectivity. researchgate.netnih.gov Other enzyme families involved in hydroxylation include flavins and alpha-ketoglutarate-dependent hydroxylases. researchgate.nethmdb.ca

In the context of biphenyl and dibenzofuran biosynthesis in plants, specific hydroxylases play key roles. For instance, biphenyl 4-hydroxylase (B4H) has been identified as an enzyme involved in the biosynthesis of biphenyl phytoalexins, such such as the conversion of 3-hydroxy-5-methoxybiphenyl (B1252442) to noraucuparin. nih.gov The presence of compounds like 6-hydroxy-alpha-pyrufuran further indicates that hydroxylation occurs directly on the pyrufuran scaffold. nih.govuni.lu

Methoxylation Enzymes: Methoxylation is the enzymatic addition of a methyl group, specifically to a hydroxyl group to form a methoxyl (-OCH3) group. This process is typically catalyzed by O-methyltransferases (OMTs). contaminantdb.ca OMTs are crucial in plant secondary metabolism, converting various phenolic compounds into their methylated derivatives. contaminantdb.ca

An example within the biphenyl biosynthetic pathway is the enzyme MdOMT, which converts 3,5-dihydroxybiphenyl (B3428892) into 3-hydroxy-5-methoxybiphenyl, demonstrating a direct role in methoxylation within this class of compounds. nih.gov The existence of 6-methoxy-alpha-pyrufuran (B1214624) hmdb.cametabolomicsworkbench.orguni.lu and 7-hydroxy-6-methoxy-alpha-pyrufuran uni.lu confirms that methoxylation is a significant modification occurring on the alpha-pyrufuran structure.

Regioselective Functionalization Enzymes

Regioselectivity is a critical characteristic of enzymatic reactions, ensuring that specific positions on a molecule are targeted for functionalization, leading to precise structural modifications. uni.lunih.govmetabolomicscentre.canih.govplantaedb.com Cytochrome P450 monooxygenases, as discussed for hydroxylation, are widely recognized for their excellent regio- and stereo-selectivity in inserting oxygen atoms into diverse substrates. nih.gov

While the precise enzymatic steps for the conversion of biphenyls to dibenzofurans, including alpha-pyrufuran, remain largely unelucidated in published literature, the principle of regioselective functionalization is paramount in these complex biosynthetic pathways. uni.lunih.gov Enzymes involved in these pathways must exhibit high regioselectivity to ensure the correct cyclization and subsequent modifications that lead to the specific dibenzofuran scaffold and its various hydroxylated and methoxylated derivatives. Research findings indicate that factors such as the size, stereochemistry, and rigidity of the substrate's anchoring group can significantly influence the regioselectivity of enzymatic hydroxylation, highlighting the intricate control exerted by these enzymes. uni.lu

Genetic Basis and Gene Cluster Identification for Pyrufuran Biosynthesis

The biosynthesis of specialized metabolites in plants and microorganisms is often governed by biosynthetic gene clusters (BGCs), where genes encoding the necessary enzymes are physically clustered together in the genome. This genomic organization facilitates the coordinated expression of genes required for a multi-step biosynthetic pathway.

Alpha-pyrufuran, as a dibenzofuran phytoalexin, is part of a defense response induced by biotic stress. uni.lunih.govuni.lu Studies have identified genes involved in the broader biphenyl and dibenzofuran phytoalexin biosynthetic pathway in Malinae species. For instance, biphenyl synthase (BIS) genes, such as biphenyl synthase 3 (BIS3), are crucial for initiating the biosynthesis of biphenyls, which serve as precursors to dibenzofurans. nih.gov The counterparts of these biosynthetic genes have been cloned and functionally characterized in Malus domestica. uni.lu

Despite progress in understanding the initial steps of biphenyl biosynthesis and the recognition that dibenzofurans are derived from biphenyls, the specific genetic basis and the complete gene cluster responsible for the direct conversion of biphenyls to dibenzofurans like alpha-pyrufuran are not yet fully elucidated or published. uni.lunih.gov Further research is needed to identify and characterize the complete gene cluster and the specific enzymes that mediate the intricate cyclization and subsequent modifications leading to the alpha-pyrufuran scaffold.

Chemical Synthesis and Derivatization Strategies for Alpha Pyrufuran Analogues

Methodologies for Dibenzofuran (B1670420) Core Structure Construction

The dibenzofuran core, consisting of two benzene (B151609) rings fused to a central furan (B31954) ring, is a significant scaffold in organic chemistry due to its presence in natural products and its utility in materials science. wikipedia.orgwikidata.orgfishersci.cagoogleapis.comnih.gov Various synthetic strategies have been developed for its construction.

One of the most widely employed strategies for constructing the dibenzofuran core involves the synthesis of the furan ring itself. thieme-connect.de This can be achieved through various methods, including cycloaddition and cyclization reactions.

Cycloaddition Reactions: Diels-Alder reactions, for instance, have been shown to be a valuable synthetic route to polyfunctional dibenzofurans. This involves the reaction of 2-vinylbenzofurans with acetylenic or ethylenic dienophiles. researchgate.net Copper-catalyzed [3+2] cycloaddition reactions have also been reported for the enantioselective synthesis of 2,3-dihydrobenzofurans from quinone esters and substituted styrenes. rsc.org

Cyclization Reactions: Intramolecular cyclization reactions are frequently used. For example, the closure of a C-O bond in a suitably substituted biphenyl (B1667301) or the formation of C-C bonds from diphenyl ethers are common approaches. thieme-connect.deacs.org Palladium-catalyzed annulation reactions, involving alkenyl ethers and alkynyl oxime ethers, have also been utilized to prepare polycyclic dihydrobenzofurans. rsc.org

Phenolic coupling reactions, particularly oxidative coupling, represent a biomimetic approach to dibenzofuran synthesis. While attractive due to their natural relevance, achieving high specificity in the laboratory can be challenging. thieme-connect.de However, these reactions are crucial for directly forming the aromatic system.

Annulation reactions, which involve the creation of one of the benzenoid rings of dibenzofurans, offer another pathway. thieme-connect.de A notable example is the palladium-catalyzed cyclization of O-arylated products, which are typically formed from the reaction of o-iodophenols with silylaryl triflates. nih.govnih.gov This one-pot, two-step procedure allows for the efficient synthesis of dibenzofuran ring systems. nih.gov

Another method involves the oxidative cyclization of quinone-arenols, which has been successfully applied to construct the dibenzofuran-1,4-dione core found in natural products. researchgate.netacs.org

Furan Ring Synthesis Approaches (e.g., Cycloaddition, Cyclization Reactions)

Targeted Synthesis of Alpha-Pyrufuran Derivatives

Once the dibenzofuran core is established, further derivatization is often required to introduce specific functionalities, such as hydroxyl and methoxy (B1213986) groups, or to perform demethylation. Alpha-pyrufuran itself is a trimethoxydibenzofuranol, highlighting the importance of these transformations. rsc.orgpublish.csiro.au

Demethylation, the removal of a methyl group, particularly from aryl methyl ethers, is a critical step in synthesizing hydroxylated dibenzofuran derivatives like alpha-pyrufuran. publish.csiro.auwikipedia.org

Boron Trichloride (B1173362) (BCl₃): Boron trichloride has been identified as an efficient and selective reagent for the cleavage of sterically hindered methoxy groups in methoxyarenes, including dibenzofuran derivatives. publish.csiro.aupublish.csiro.auresearchgate.net This method is particularly useful for the synthesis of alpha- and beta-pyrufuran (B1209750). publish.csiro.aupublish.csiro.aupublish.csiro.au The selectivity of BCl₃ can be attributed to its preferential coordination at more basic, sterically hindered oxygen centers. publish.csiro.au

Other Methods: Historically, aryl methyl ethers have been demethylated by heating with molten pyridine (B92270) hydrochloride. wikipedia.org Other reagents like hydrobromic or hydroiodic acid, and aluminum triiodide, can also cleave ethers, although conditions and selectivity may vary. wikipedia.orgresearchgate.net

The introduction of hydroxyl (-OH) and methoxy (-OCH₃) groups is fundamental for synthesizing various alpha-pyrufuran analogues, given alpha-pyrufuran's own trimethoxy- and hydroxyl-substituted structure. rsc.org

Hydroxylation: Hydroxyl groups can be introduced through various synthetic routes. For instance, demethylation reactions (as discussed above) are a primary way to unmask latent hydroxyl functionalities from methoxy precursors. publish.csiro.aupublish.csiro.au Direct hydroxylation of aromatic rings can also be achieved, often requiring specific reagents or catalytic systems.

Methoxylation: Methoxy groups are typically introduced via O-alkylation reactions, often using methylating agents like methyl iodide or dimethyl sulfate (B86663) on phenolic precursors. uni-wuppertal.de The control of regioselectivity in polymethoxylated compounds is crucial and can be influenced by steric hindrance and electronic effects. uni-wuppertal.de The synthesis of methoxy and hydroxy derivatives of other related compounds has been described from readily available o-hydroxybenzaldehydes in multiple steps. capes.gov.brekb.eg

Demethylation and Ether Cleavage Reactions

Mechanistic Investigations of Synthetic Routes

Mechanistic studies are vital for understanding the reaction pathways, optimizing conditions, and developing novel synthetic methodologies for dibenzofurans and their derivatives.

For instance, palladium-catalyzed cyclization reactions often proceed through complex mechanisms involving oxidative addition, migratory insertion, and reductive elimination steps. nih.govnih.gov The use of transition metals like palladium and copper in various coupling and cyclization reactions highlights the role of organometallic intermediates. nih.govrsc.orgnih.govnih.gov

In demethylation reactions using boron trichloride, the mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and BCl₃, followed by the cleavage of the methyl-oxygen bond. wikipedia.org The observed selectivity for sterically hindered methoxy groups suggests a mechanism where coordination to the more accessible or basic oxygen site is favored. publish.csiro.au

Oxidative cyclization reactions, such as those forming dibenzofuran-1,4-diones from quinone-arenols, involve electron transfer processes and radical pathways, which are critical for forming the new C-C and C-O bonds. researchgate.netacs.orgacs.org

Table 1: Key Compounds and Their PubChem CIDs

| Compound Name | PubChem CID |

| Alpha-Pyrufuran | 159239 nih.gov |

| 6-Hydroxy-alpha-pyrufuran | 10424294 nih.gov |

| Dibenzofuran | 568 wikipedia.orgwikidata.orgfishersci.cafishersci.no |

| Furan | 8029 nih.govuni.lu |

| Phenol | 996 nih.gov |

| Boron Trichloride | 25106 orgsyn.org |

| Pyridine Hydrochloride | 11005 wikipedia.org |

| Methyl Iodide | 6377 uni-wuppertal.de |

| Dimethyl Sulfate | 6567 uni-wuppertal.de |

| o-Iodophenol | 6997 fishersci.at |

| Silylaryl triflate | (No specific CID, refers to a class of compounds) |

| Quinone-arenol | (No specific CID, refers to a class of compounds) |

| Pyrus communis | (Not a chemical compound) |

| Chondrostereum purpureum | (Not a chemical compound) |

Table 2: Representative Synthetic Strategies for Dibenzofuran Core

| Strategy Type | Key Reagents/Conditions | Outcome (Dibenzofuran Core) | Reference |

| Furan Ring Synthesis | Diels-Alder reaction of 2-vinylbenzofurans with dienophiles | Polyfunctional dibenzofurans | researchgate.net |

| Cu-catalyzed [3+2] cycloaddition | Enantioselective 2,3-dihydrobenzofurans | rsc.org | |

| Pd-catalyzed annulation (alkenyl/alkynyl oxime ethers) | Polycyclic dihydrobenzofurans | rsc.org | |

| Phenolic Coupling/Annulation | Oxidative cyclization of quinone-arenols | Dibenzofuran-1,4-diones | researchgate.netacs.org |

| Pd-catalyzed cyclization of O-arylated products | Dibenzofuran ring systems from o-iodophenols/silylaryl triflates | nih.govnih.gov |

Table 3: Common Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Selectivity/Application | Conditions | Reference |

| Boron Trichloride (BCl₃) | Selective cleavage of sterically hindered methoxy groups | Mild, short reaction times | publish.csiro.aupublish.csiro.auresearchgate.net |

| Pyridine Hydrochloride | General demethylation of aryl methyl ethers | High temperature (180-220 °C), molten state | wikipedia.org |

| Hydrobromic/Hydroiodic Acid | General ether cleavage | Protonation, displacement by halide | wikipedia.org |

| Aluminum Triiodide | Cleavage of alkyl aryl ethers with labile functional groups | Practical procedure | researchgate.net |

Advanced Analytical Characterization of Alpha Pyrufuran

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods, especially Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for the detailed structural elucidation of organic molecules like alpha-Pyrufuran. They provide information on the number and type of atoms, their connectivity, and their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic structure determination, offering atom-level insights into molecular frameworks. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed to piece together complex chemical structures.

One-dimensional NMR experiments, including Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), provide fundamental information about the compound's structure.

¹H NMR Spectroscopy: This technique identifies the different types of hydrogen atoms within a molecule and their chemical environments. The chemical shift (δ) of a proton signal indicates its electronic environment, while coupling patterns and constants (J values) reveal the number of neighboring protons scielo.br. For dibenzofuran (B1670420) derivatives, ¹H NMR typically shows signals for aromatic protons, as well as protons on any alkyl or methoxy (B1213986) substituents acgpubs.org.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of carbon atoms, with distinct ranges for aromatic, aliphatic, and oxygen-bearing carbons libretexts.orgresearchgate.net. Techniques like J-Modulated Spin-Echo (JMOD) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with standard ¹³C NMR to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (Cq) carbon atoms, providing crucial multiplicity information rsc.org. While specific detailed tabular ¹H and ¹³C NMR data for alpha-Pyrufuran (C₁₅H₁₄O₅) was not directly available in the immediate search results, ¹³C NMR spectra for 6-Hydroxy-alpha-pyrufuran (C₁₅H₁₄O₆), a closely related derivative, are indicated to be available in specialized databases nih.gov.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the identification of spin systems and the sequential assignment of proton resonances princeton.eduscience.govresearchgate.netipb.pt.

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments correlate protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This is invaluable for assigning proton and carbon signals simultaneously and determining the types of carbon atoms (CH₃, CH₂, CH) acgpubs.orgprinceton.eduscience.gov.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect long-range ¹H-¹³C correlations, typically over two to four bonds. These correlations are pivotal for establishing connectivity across quaternary carbons and identifying substructures, linking different parts of the molecule that are not directly bonded acgpubs.orgprinceton.eduscience.govipb.pt. For instance, HMBC can show correlations between methyl protons and distant aromatic carbons, aiding in the placement of substituents on the dibenzofuran core rsc.org.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space correlations (Nuclear Overhauser Effects, NOE) between protons that are in close spatial proximity (typically within 5 Å), regardless of whether they are directly bonded. This technique is crucial for determining the relative stereochemistry and conformation of a molecule scielo.brprinceton.eduscience.govresearchgate.netipb.pt.

One-Dimensional (1H, 13C JMOD) NMR

Mass Spectrometry (MS) Techniques

Mass spectrometry techniques are fundamental for determining the molecular weight and elemental composition of a compound, as well as providing fragmentation patterns that aid in structural identification.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the exact mass of a molecule with high precision. This exact mass can then be used to unequivocally determine the elemental composition (molecular formula) of the compound nih.govscribd.com. For alpha-Pyrufuran, the molecular formula is C₁₅H₁₄O₅, with a monoisotopic mass of 274.08412 ebi.ac.uk.

As an example of HRESIMS application for a related dibenzofuran, 1,2,4-trimethoxydibenzofuran-3,9-diol (C₁₅H₁₄O₆) showed an HRESIMS peak at m/z 289.0708 [M-H]⁻ (calculated for C₁₅H₁₄O₆, 289.0712) acgpubs.org. This demonstrates the precision of HRESIMS in confirming the molecular formula of dibenzofuran derivatives.

Table 1: Molecular Formula and Monoisotopic Mass of Alpha-Pyrufuran

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₅ |

| Monoisotopic Mass | 274.08412 |

Table 2: HRESIMS Data for a Related Dibenzofuran (6-Hydroxy-alpha-pyrufuran)

| Compound | Molecular Formula | Ion Type | Observed m/z | Calculated m/z |

| 6-Hydroxy-alpha-pyrufuran (Example) acgpubs.org | C₁₅H₁₄O₆ | [M-H]⁻ | 289.0708 | 289.0712 |

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is a hyphenated technique that combines the high-resolution separation capabilities of UPLC with the accurate mass measurement and fragmentation capabilities of QTOF-MS uni.luualberta.camdpi.comrsc.orgwaters.comresearchgate.net.

UPLC offers significantly faster and more efficient chromatographic separations compared to traditional HPLC, leading to improved peak resolution and sensitivity ualberta.cawaters.com. The QTOF-MS component provides high-resolution mass data for both precursor and fragment ions, enabling the putative identification and structural confirmation of compounds in complex mixtures mdpi.comrsc.orgresearchgate.net. This technique is particularly valuable in metabolomics and natural product discovery for identifying and characterizing novel compounds, including dibenzofurans, by providing exact mass and fragmentation patterns that can be used to deduce structural features rsc.orgresearchgate.net. Predicted LC-MS/MS spectra (Positive-QTOF) are available for 6-Methoxy-alpha-pyrufuran (B1214624), another derivative, highlighting the utility of this technique for such compounds .

Chemometric Approaches in Metabolomics Research

Hierarchical Cluster Analysis (HCA) for Sample Differentiation

Hierarchical Cluster Analysis (HCA) is a powerful unsupervised statistical method employed to group samples or variables based on their similarities, thereby revealing underlying structures within complex datasets. amegroups.orgmdpi.comarxiv.org In the context of chemical analysis, particularly metabolomics or chemometrics, HCA helps to differentiate samples based on their unique chemical fingerprints, which may include the presence and relative abundance of compounds like alpha-Pyrufuran. rsc.org

The principle of HCA involves iteratively merging or dividing clusters, ultimately forming a hierarchy that can be visualized as a dendrogram. This dendrogram graphically represents the relationships and dissimilarities between samples, allowing researchers to identify natural groupings. Samples with similar chemical profiles, indicating shared characteristics or origins, will cluster together. For instance, in studies involving plant extracts, HCA can distinguish between samples from different geographical locations or under varying environmental conditions based on their metabolite composition. rsc.org

Illustrative Data for HCA Application:

Consider a hypothetical study analyzing the chemical profiles of different plant extracts (Sample A, B, C, D) for the presence and relative abundance of alpha-Pyrufuran and other related compounds (Compound X, Compound Y). The data below illustrates how HCA would interpret these profiles.

Table 1: Illustrative Relative Abundance of Compounds in Hypothetical Plant Extracts

| Sample ID | Alpha-Pyrufuran (Arbitrary Units) | Compound X (Arbitrary Units) | Compound Y (Arbitrary Units) |

| Sample A | 15 | 80 | 25 |

| Sample B | 12 | 78 | 22 |

| Sample C | 50 | 10 | 5 |

| Sample D | 48 | 12 | 7 |

Interpretation for HCA: In a Hierarchical Cluster Analysis of this illustrative data, Sample A and Sample B would likely cluster together due to their similar low levels of alpha-Pyrufuran and high levels of Compound X. Similarly, Sample C and Sample D would form another cluster due to their high levels of alpha-Pyrufuran and low levels of Compound X and Y. This clustering indicates distinct chemical profiles among the samples, potentially linked to different origins or processing methods.

Volcano Plot Analysis for Marker Compound Identification

Volcano plots are specialized two-dimensional scatter plots widely used in differential analysis, particularly in metabolomics, to visualize both the statistical significance and the magnitude of change in compound abundance between two comparative groups. rsc.orgillumina.com They provide a clear and intuitive representation, enabling the robust identification of potential chemotypic markers. rsc.org

In a volcano plot, the X-axis typically represents the log2 fold-change (log2FC) of a compound's abundance between the two groups, indicating the magnitude and direction of the change (e.g., up-regulation or down-regulation). The Y-axis represents the negative logarithm (base 10) of the p-value (-log10 p-value) obtained from a statistical test, such as a t-test or ANOVA, reflecting the statistical significance of the observed difference. illumina.combioconductor.org

Compounds that are highly up-regulated and statistically significant appear in the upper-right quadrant of the plot, while highly down-regulated and statistically significant compounds appear in the upper-left quadrant. Compounds near the origin show little change or are not statistically significant. Thresholds for log2FC and p-value (e.g., |log2FC| ≥ 1 or 2, and p-value ≤ 0.05 or 0.01) are typically set to highlight compounds that are considered differentially abundant and statistically robust. illumina.combioconductor.org

Notably, 6-Hydroxy-alpha-pyrufuran, a derivative of alpha-Pyrufuran, has been reported to be subjected to volcano plot analysis in metabolomics studies. ualberta.ca This indicates the utility of this analytical approach for compounds structurally related to alpha-Pyrufuran in identifying those with significant differences in abundance across various conditions or samples. Such analysis can pinpoint specific compounds that serve as markers for particular biological states, environmental exposures, or genetic variations. rsc.org

Illustrative Data for Volcano Plot Application:

Consider a hypothetical comparison of alpha-Pyrufuran and other compounds in two different sample groups (e.g., treated vs. control, or different varieties of a plant).

Table 2: Illustrative Differential Abundance Data for Volcano Plot Analysis

| Compound ID | Log2 Fold Change (Group 1 vs. Group 2) | p-value | -log10 p-value |

| Alpha-Pyrufuran | 2.5 | 0.001 | 3.0 |

| Compound A | -0.8 | 0.15 | 0.82 |

| Compound B | 3.1 | 0.0001 | 4.0 |

| Compound C | -2.2 | 0.005 | 2.3 |

| Compound D | 0.1 | 0.8 | 0.1 |

Interpretation for Volcano Plot: In this illustrative data, with typical thresholds of |Log2 Fold Change| ≥ 2 and p-value ≤ 0.05 (corresponding to -log10 p-value ≥ 1.3), Alpha-Pyrufuran (Log2FC = 2.5, -log10 p-value = 3.0) would be identified as significantly up-regulated in Group 1 compared to Group 2. Compound B (Log2FC = 3.1, -log10 p-value = 4.0) would also be significantly up-regulated, and Compound C (Log2FC = -2.2, -log10 p-value = 2.3) would be significantly down-regulated. These compounds would appear in the "volcano" peaks, indicating their potential as marker compounds.

Biological Roles and Mechanisms in Non Clinical Contexts

In Vitro and Model Organism Biological Activities

Modulation of Cellular Pathways in Model Organisms

The chemical compound alpha-Pyrufuran, a member of the dibenzofuran (B1670420) family, has demonstrated significant biological activities in non-clinical models, particularly concerning its influence on cellular pathways.

Inhibition of Melanin (B1238610) Synthesis in Zebrafish Phenotypic Assays

Alpha-Pyrufuran (PubChem CID: 159239) has been identified as an inhibitor of melanin synthesis through in vivo zebrafish phenotypic assays. Research indicates that this compound, isolated from the Greek hawthorn Crataegus pycnoloba, effectively reduces pigmentation in zebrafish embryos nih.govresearchgate.netresearchgate.net.

Studies involving zebrafish embryos treated with alpha-Pyrufuran from 24 to 48 hours post-fertilization (hpf) revealed a dose-dependent inhibitory effect on melanin production. While a low concentration of 0.002 mg/mL showed no observable impact on pigmentation, higher concentrations of 0.005 mg/mL and 0.01 mg/mL led to a significant reduction in both body and eye pigmentation nih.gov. This suggests a potent anti-melanogenic activity.

Table 1: Effect of alpha-Pyrufuran on Melanin Synthesis in Zebrafish Embryos

| Concentration (mg/mL) | Effect on Pigmentation (24-48 hpf) | Reference |

| 0.002 | No effect | nih.gov |

| 0.005 | Mild inhibitory effect | nih.gov |

| 0.01 | Strong inhibitory effect | nih.gov |

The mechanism underlying this anti-melanogenic effect does not appear to involve direct inhibition of tyrosinase activity or interference with neural crest differentiation or migration researchgate.net. Instead, findings suggest that alpha-Pyrufuran may exert its effects by interacting with the aryl hydrocarbon receptor, thereby activating its associated signaling pathway researchgate.net.

In Vitro Anti-proliferation Effects on Select Cancer Cell Lines (non-human)

While the broader field of natural compounds and their in vitro anti-proliferative effects on various cancer cell lines is well-documented researchgate.netnih.govmdpi.comnih.govmdpi.comscientificarchives.comreactionbiology.comnih.gov, specific detailed research findings pertaining to the direct in vitro anti-proliferation effects of alpha-Pyrufuran on select non-human cancer cell lines were not explicitly identified in the current search. Research often explores the cytotoxic and anti-proliferative properties of various natural products and synthetic compounds on cancer cells, highlighting their potential to induce apoptosis, cell cycle arrest, and inhibit cell migration mdpi.comnih.govmdpi.comscientificarchives.comnih.gov. However, direct data tables or detailed findings specifically for alpha-Pyrufuran in this context were not available through the conducted searches.

Future Research Directions and Unresolved Questions

Comprehensive Elucidation of Alpha-Pyrufuran Biosynthetic Enzymes and Pathways

A significant unresolved area pertains to the complete elucidation of the biosynthetic pathway of alpha-Pyrufuran and the characterization of the enzymes involved in its natural production. Natural products are synthesized through complex, multi-step enzymatic transformations nih.govmetabolomicsworkbench.org. Understanding these pathways is crucial for several reasons, including gaining insights into natural chemical diversity, enabling metabolic engineering for enhanced production, and discovering novel enzymatic reactions nih.govmetabolomicsworkbench.orguni.lucontaminantdb.ca.

Future research should focus on:

Gene Cluster Identification: Identifying the gene clusters responsible for alpha-Pyrufuran biosynthesis in its producing organisms, such as Crataegus pycnoloba uni.lu. This can be achieved through genome sequencing and bioinformatic analysis, looking for genes encoding enzymes typically involved in polyketide or phenylpropanoid pathways, given the pyrone and furan (B31954) structural features contaminantdb.ca.

Enzyme Characterization: Isolating and biochemically characterizing individual enzymes within the pathway to understand their specific catalytic roles, substrate specificities, and reaction mechanisms. This would involve techniques such as functional genomics, transcriptomics, and metabolomics to correlate gene expression with metabolite production nih.govuni.lu.

Pathway Reconstruction: Reconstituting the entire biosynthetic pathway in vitro or in heterologous expression systems (e.g., yeast, bacteria, or other plant systems) to confirm the proposed steps and enable the production of alpha-Pyrufuran and its intermediates nih.govuni.lu.

Development of Chemoenzymatic Synthetic Routes for Complex Analogues

The structural complexity of many natural products, including dibenzofurans like alpha-Pyrufuran, often presents challenges for traditional chemical synthesis. Chemoenzymatic synthesis, which integrates the selectivity and efficiency of enzymatic reactions with the versatility of chemical catalysis, offers a powerful alternative for accessing complex molecules and their analogues.

Key research avenues include:

Enzyme Discovery and Engineering: Identifying and engineering enzymes that can perform specific, challenging transformations required for alpha-Pyrufuran synthesis or for generating structural variations. This could involve oxidoreductases, transferases, or other enzymes capable of selective modifications.

Modular Synthesis: Developing modular chemoenzymatic strategies that allow for the flexible construction of alpha-Pyrufuran and a diverse range of its analogues. This approach can facilitate the exploration of new chemical space and the creation of compounds with potentially enhanced or novel biological activities.

Overcoming Synthetic Hurdles: Addressing common issues in classical synthesis, such as regioselectivity, stereoselectivity, and the need for extensive protecting groups, by leveraging the precision of biocatalysis.

In-depth Exploration of Alpha-Pyrufuran's Ecological Niche and Environmental Fate

While alpha-Pyrufuran has been isolated from Crataegus pycnoloba uni.lu, its specific ecological role within the plant and its broader environmental interactions are not well understood. Natural products often play crucial roles in plant defense, communication, or adaptation to specific ecological niches uni.lu. Furthermore, understanding the environmental fate of such compounds is essential for assessing their broader impact.

Future research should investigate:

Ecological Function: Determining the specific function of alpha-Pyrufuran in Crataegus pycnoloba. This could involve studying its role in plant-herbivore interactions, pathogen resistance, or allelopathy.

Environmental Distribution and Persistence: Investigating the presence, concentration, and persistence of alpha-Pyrufuran in various environmental matrices (e.g., soil, water, air) where Crataegus pycnoloba grows or where the compound might be released.

Degradation Pathways: Elucidating the mechanisms and rates of alpha-Pyrufuran degradation in the environment, including microbial degradation, photodegradation, and chemical hydrolysis. This is crucial for assessing its environmental half-life and potential as an "emerging organic pollutant".

Ecotoxicology: Evaluating the potential ecological impact of alpha-Pyrufuran on non-target organisms and ecosystems, especially if it persists in the environment.

Systems Biology Approaches to Understand Alpha-Pyrufuran Metabolism and Function

Systems biology offers a holistic framework to understand complex biological systems by integrating high-throughput data from genomics, transcriptomics, proteomics, and metabolomics. Applying these approaches to alpha-Pyrufuran research can provide a comprehensive understanding of its biosynthesis, regulation, and biological activities within the producing organism.

Research in this area should include:

Multi-Omics Integration: Combining genomic, transcriptomic, and metabolomic data from Crataegus pycnoloba under various conditions to identify genes, enzymes, and regulatory networks involved in alpha-Pyrufuran production and its response to environmental cues.

Metabolic Flux Analysis: Utilizing computational models, such as genome-scale metabolic models, to predict and analyze metabolic flux distributions related to alpha-Pyrufuran biosynthesis. This can help identify bottlenecks and guide strategies for optimizing its production.

Network Pharmacology: If alpha-Pyrufuran exhibits broader biological activities beyond melanin (B1238610) inhibition, systems biology can be used to unravel its interactions with multiple biological targets and pathways, providing a more complete picture of its functional impact.

Synthetic Biology Applications: Using systems biology insights to design and engineer microbial or plant cell factories for the sustainable and efficient production of alpha-Pyrufuran and its derivatives uni.lu.

Structural Biology of Enzymes Involved in Alpha-Pyrufuran Biosynthesis and Transformation

Determining the three-dimensional structures of enzymes involved in the biosynthesis and potential transformation of alpha-Pyrufuran is paramount for a deep understanding of their catalytic mechanisms and for guiding rational enzyme engineering efforts metabolomicsworkbench.org.

Key structural biology investigations include:

Enzyme Crystallography and Cryo-EM: Obtaining high-resolution crystal structures or cryo-electron microscopy (cryo-EM) data of key biosynthetic enzymes, ideally in complex with substrates, inhibitors, or cofactors. This would reveal critical active site features and mechanistic insights.

Mechanism Elucidation: Using structural data in conjunction with biochemical and computational approaches to precisely delineate the catalytic mechanisms of these enzymes, including how they achieve their remarkable selectivity and efficiency metabolomicsworkbench.org.

Enzyme Engineering: Applying structural information to rationally design and engineer enzymes with altered substrate specificities, improved catalytic rates, or enhanced stability for biotechnological applications, such as the production of novel alpha-Pyrufuran analogues.

These future research directions represent a roadmap for unlocking the full potential of alpha-Pyrufuran, from understanding its fundamental biology to exploring its applications in various fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.